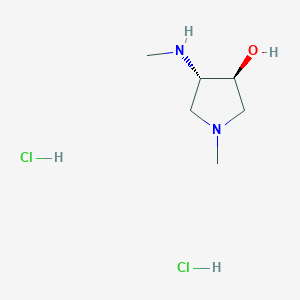amine hydrobromide CAS No. 1609408-85-6](/img/structure/B3107423.png)
[2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide
Descripción general
Descripción
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-85-6 . It has a molecular weight of 366.3 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methylbenzyl)amine hydrobromide . The InChI code for this compound is 1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 366.3 .Aplicaciones Científicas De Investigación
Overview of Applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound that has been explored in various scientific research contexts. Its applications range from its role in the study of organic compound reactions, environmental science, to its potential in advanced materials and technology.
Reaction Mechanisms and Organic Chemistry
One application of this compound is in the study of reaction mechanisms in organic chemistry. For instance, research on the acidolysis of lignin model compounds, which are structurally similar to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide, has provided insights into the cleavage of β-O-4 bonds, a key reaction in lignin degradation and valorization processes (T. Yokoyama, 2015).
Environmental Impact and Toxicology
The environmental fate, behavior, and potential toxicity of chemical compounds, including those structurally related to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide, have been extensively reviewed. For example, the occurrence, fate, and behavior of parabens in aquatic environments have been examined to understand the ecological impact of these compounds, which share functional groups with the subject compound (Camille Haman et al., 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been explored for the degradation of organic pollutants, including compounds similar to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide. These studies contribute to understanding the degradation pathways, by-products, and the efficiency of AOPs in treating recalcitrant organic compounds in wastewater (Mohammad Qutob et al., 2022).
Electrochemical Applications
The compound's relevance extends to electrochemical applications, where similar chemical structures have been utilized in room-temperature haloaluminate ionic liquids for surface finishing and energy storage technologies. This highlights the potential of such compounds in advancing electrochemical technologies and materials (T. Tsuda et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBYLCUBHNQTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)
amine hydrobromide](/img/structure/B3107374.png)

amine hydrochloride](/img/structure/B3107400.png)

![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)
